3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
Description
3-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative synthesized via condensation of 3-bromobenzohydrazide with 3-nitrobenzaldehyde. The compound features a benzohydrazide backbone substituted with a bromine atom at the 3-position and a 3-nitrophenylidene group, adopting an E-configuration around the C=N bond. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves refluxing precursors in methanol or ethanol with catalytic acetic acid, followed by crystallization .
Properties
CAS No. |
302909-48-4 |
|---|---|
Molecular Formula |
C14H10BrN3O3 |
Molecular Weight |
348.15 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
OLBRTZVQFQYMFN-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Major Products Formed
Reduction: 3-bromo-N’-[(E)-(3-aminophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding azides or other oxidized products.
Scientific Research Applications
3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and hydrazide moiety may also contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
3-Bromo-N'-(2-Chloro-5-Nitrobenzylidene)Benzohydrazide (Compound 1)
- Structure : Bromo and nitro groups at positions 3 (benzohydrazide) and 5 (arylidene), respectively, with a chloro substituent at position 2 .
- Crystallography: Monoclinic (space group P2₁/c), with intermolecular N–H···N and N–H···O hydrogen bonds forming 1D chains .
- Activity : Exhibits antimicrobial properties, likely due to halogen-nitro synergism enhancing membrane penetration.
3-Bromo-N'-(4-Nitrobenzylidene)Benzohydrazide (Compound 2)
- Structure : Nitro group at the para position of the arylidene moiety .
- Crystallography: Similar monoclinic system (P2₁/c) but distinct hydrogen-bonding patterns (N–H···O only), leading to altered molecular packing .
- Activity : Lower antimicrobial efficacy compared to Compound 1, highlighting the importance of substituent positioning.
3-Bromo-N'-[(E)-(3,5-Dibromo-4-Hydroxyphenyl)Methylidene]Benzohydrazide
3-Methoxy-N'-(3-Bromo-5-Chloro-2-Hydroxybenzylidene)Benzohydrazide
- Structure : Methoxy group on benzohydrazide and hydroxy-bromo-chloro substituents on the arylidene .
- Crystallography: Forms dimethanol solvates stabilized by Br···O interactions and hydrogen bonds .
- Activity : Potent antibacterial activity attributed to the methoxy group’s electron-donating effects.
Electronic and Pharmacokinetic Considerations
- Lipophilicity :
- LogP values (predicted): Target compound (~3.5) vs. dibromo derivative (~4.2) . Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
Biological Activity
3-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10BrN3O
- Molecular Weight : 304.15 g/mol
- IUPAC Name : 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Synonyms : Various synonyms include 3-bromo-benzohydrazone and others related to its structural components.
Synthesis
The synthesis of 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 3-nitrobenzaldehyde. The reaction conditions often require an acidic medium to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Research has demonstrated that derivatives of benzohydrazides, including 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide, exhibit notable antimicrobial properties. In vitro studies have shown varying degrees of inhibition against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 3-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide | Staphylococcus aureus | 15.62 |
| 3-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide | Escherichia coli | 31.25 |
These findings indicate that this compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer activity. A study reported that it exhibited cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (H1563) and liver cancer (HepG2). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| H1563 | 70.94 |
| HepG2 | 130.17 |
These results suggest that the compound could be further explored for its potential use in cancer therapy.
The biological activity of 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression in cancer cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy Against MRSA : A study highlighted that derivatives similar to 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like nitrofurantoin .
- Cytotoxicity in Cancer Cells : Research involving various human cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating potential therapeutic applications in oncology .
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